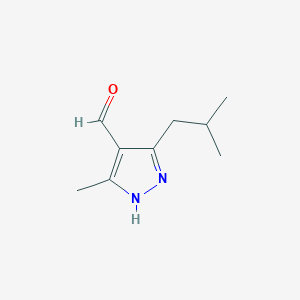

3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Description

3-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based organic compound characterized by a pyrazole ring substituted with an isobutyl group at the 3-position, a methyl group at the 5-position, and a carbaldehyde functional group at the 4-position. Pyrazole derivatives are widely studied due to their versatile biological activities, including antibacterial, anti-inflammatory, and analgesic properties .

The synthesis of such derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 5-phenoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are synthesized via substitution of a chloro group with phenol under basic conditions . Structural characterization typically employs X-ray crystallography (using programs like SHELXL ) and computational tools (e.g., Mercury for visualization ).

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

5-methyl-3-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C9H14N2O/c1-6(2)4-9-8(5-12)7(3)10-11-9/h5-6H,4H2,1-3H3,(H,10,11) |

InChI Key |

MDEKNADFKVLKMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)CC(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is a cornerstone method for introducing aldehyde groups onto heteroaromatic compounds, including pyrazoles. This method involves the formation of an iminium ion intermediate from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then reacts with the heterocycle to form the aldehyde.

- The V-H reagent reacts with substituted pyrazoles, such as 3-aryl or 3-alkyl derivatives, to selectively form the aldehyde at the 4-position.

- For example, in the synthesis of novel pyrazole-4-carbaldehyde derivatives, the reaction proceeds at elevated temperatures (80–90°C) over several hours, yielding the aldehyde with high purity and good yields (up to 82%).

Pyrazole derivative + Vilsmeier reagent (generated from DMF and POCl₃) → Pyrazole-4-carbaldehyde

- High selectivity for the 4-position.

- Compatibility with various substituents on the pyrazole ring.

- Good yields and operational simplicity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, have been employed to functionalize pyrazole rings, especially for introducing aryl groups at the 3-position, which can be further oxidized or modified to introduce aldehyde functionalities.

- Starting from 1-phenyl-1H-pyrazol-3-ol, triflate derivatives are prepared.

- These intermediates undergo Pd-catalyzed cross-coupling with boronic acids or other organometallic reagents to attach various substituents at the 4-position.

- Subsequent oxidation or formylation steps convert these derivatives into the desired aldehyde compounds.

- Versatile functionalization allowing for diverse substitution patterns.

- High regioselectivity and functional group tolerance.

Oxidation of Hydrazones and Related Intermediates

Hydrazone formation from pyrazoles with aldehyde precursors can be followed by oxidation to introduce the aldehyde functionality.

- Hydrazones derived from methyl ketones or aromatic aldehydes can be oxidized using oxidizing agents like potassium permanganate or chromium-based reagents.

- This approach is suitable for synthesizing pyrazole derivatives with aldehyde groups at specific positions.

- Requires careful control of reaction conditions to prevent over-oxidation.

- Often used in conjunction with other methods for regioselectivity.

Specific Synthesis Pathways for 3-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Formylation of Pyrazole Derivatives

Based on the literature, formylation of substituted pyrazoles, such as 3-isobutyl-5-methylpyrazole, can be achieved via the Vilsmeier-Haack reaction, which is the most direct and efficient method.

- Dissolve 3-isobutyl-5-methylpyrazole in anhydrous DMF.

- Add POCl₃ dropwise under inert atmosphere, maintaining temperature around 0–5°C initially.

- Heat the mixture to 80–90°C and stir for 4–6 hours.

- Quench with ice-water, neutralize, and extract the aldehyde product.

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Reagents | DMF, POCl₃ |

| Time | 4–6 hours |

| Yield | Up to 82% |

Alternative Approaches

- Oxidation of Methyl Group: Oxidation of the methyl group at the 5-position using reagents like potassium permanganate can generate the aldehyde, but this often results in over-oxidation to carboxylic acids, making the Vilsmeier-Haack method preferable.

- Cross-coupling followed by formylation: Functionalize the pyrazole ring via cross-coupling at the 3-position, then oxidize or formylate to introduce the aldehyde group.

Data Tables and In-Depth Findings

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-isobutyl-5-methyl-1H-pyrazole-4-methanol.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry 3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in synthesizing more complex heterocyclic compounds.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine The compound is explored as a building block for developing new pharmaceuticals.

- Industry It is utilized in producing agrochemicals and materials with specific properties.

Chemical Reactions

This compound undergoes several chemical reactions, which include:

- Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate () or chromium trioxide (). The major product formed is 3-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid.

- Reduction The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride () or lithium aluminum hydride (). The major product formed is 3-isobutyl-5-methyl-1H-pyrazole-4-methanol.

- Substitution The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Pyrazole Derivatives as Anti-Inflammatory Agents

Many pyrazole derivatives have demonstrated anti-inflammatory activities . For example, Selvam et al. synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and tested their anti-inflammatory activities . Compounds 4g, 4i, and 4k exhibited maximum activity compared to the standard drug diclofenac sodium . El-Sayed et al. synthesized a new pyrazole derivative characterized as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d), which exhibited optimal anti-inflammatory activity comparable with reference drugs diclofenac sodium and celecoxib .

Pyrazole Derivatives as Antimicrobial Agents

Mechanism of Action

The mechanism of action of 3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with biological receptors, modulating their function .

Comparison with Similar Compounds

Key Observations:

Phenoxy and phenyl groups (as in ) introduce aromaticity, favoring π-π interactions in biological targets.

Functional Group Influence :

- Carbaldehyde derivatives (e.g., target compound and ) are reactive intermediates for synthesizing hydrazones or Schiff bases, useful in medicinal chemistry.

- Carboxylic acid derivatives (e.g., ) exhibit higher polarity, impacting solubility and binding to charged enzymatic pockets.

Bioactivity Trends: Phenoxy-substituted derivatives show pronounced antibacterial activity, likely due to electron-withdrawing effects enhancing electrophilicity . Isoxazolyl-containing compounds () demonstrate enzyme inhibition, attributed to the heterocycle’s ability to mimic natural substrates.

Synthesis and Stability :

- Chloro-substituted pyrazoles () are versatile intermediates but require controlled conditions to avoid hydrolysis.

- Carboxylic acid derivatives () often necessitate protective-group strategies during synthesis to prevent side reactions.

Research Findings and Methodologies

Structural Characterization:

- X-ray Crystallography : SHELXL is routinely used for refining pyrazole derivatives, enabling precise determination of bond lengths and angles. For example, the carbaldehyde group’s planar geometry is critical for confirming its conjugation with the pyrazole ring.

- Visualization Tools : Mercury aids in analyzing packing patterns and intermolecular interactions, such as hydrogen bonds involving the carbaldehyde oxygen.

Biological Activity

3-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (IBMP) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of IBMP typically involves the reaction of isobutyl hydrazine with appropriate aldehydes under controlled conditions. Various methods have been reported, including:

- Condensation Reactions : Utilizing isobutyl hydrazine with carbonyl compounds.

- Reflux Methods : Heating mixtures in solvents like ethanol or methanol to facilitate reaction completion.

The purity and yield of IBMP can vary significantly depending on the reaction conditions, such as temperature and solvent choice.

Biological Activity Overview

IBMP has demonstrated a range of biological activities, primarily attributed to its pyrazole structure. Notably, pyrazole derivatives are known for their diverse pharmacological properties, including:

- Anticancer Activity : Studies indicate that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast and liver cancers . The mechanism often involves the inhibition of key enzymes and pathways associated with tumor proliferation.

- Anti-inflammatory Properties : IBMP has shown potential in reducing inflammation, comparable to established anti-inflammatory drugs. This activity is likely due to its interaction with cyclooxygenase enzymes (COX), which play a critical role in inflammatory responses .

- Antimicrobial Effects : Preliminary studies suggest that IBMP exhibits antimicrobial properties against several bacterial strains, making it a candidate for further investigation in infectious disease treatments .

The biological activity of IBMP can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : IBMP may inhibit enzymes such as COX, leading to decreased production of pro-inflammatory mediators.

- Cell Cycle Modulation : The compound appears to affect cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation through pathways involving topoisomerases and other regulatory proteins .

Case Studies and Research Findings

Several studies have highlighted the efficacy of IBMP and related compounds:

- Anticancer Studies :

- Anti-inflammatory Research :

- Antimicrobial Activity :

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-chloro-pyrazole-4-carbaldehyde precursors with phenol derivatives under basic catalysis (e.g., K₂CO₃). Reaction temperature and solvent polarity critically affect regioselectivity. For example, refluxing in ethanol with acetic acid favors cyclization to fused pyrazolo[3,4-c]pyrazole systems, while room-temperature reactions may require iodine as a catalyst for amination .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving regiochemical ambiguities. Complementary techniques include NMR (¹H/¹³C) to identify aldehyde proton shifts (~9.8–10.2 ppm) and heteronuclear correlation spectroscopy (HSQC/HMBC) to map substituent connectivity .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Dose-response curves against kinases or hydrolases.

- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing via broth microdilution.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa or HEK293).

Always include structurally analogous compounds (e.g., 5-chloro-3-ethyl derivatives) as controls to isolate substituent effects .

Advanced Research Questions

Q. How do steric and electronic effects of the isobutyl and methyl groups influence reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer : The isobutyl group introduces steric hindrance, slowing nucleophilic attack at the 4-carbaldehyde position. Computational DFT studies (e.g., Gaussian09) can model frontier molecular orbitals to predict sites for Suzuki-Miyaura coupling. Experimentally, substituent effects are validated by comparing reaction rates with analogs lacking the isobutyl group (e.g., 3-methyl derivatives) .

Q. What strategies resolve contradictions in crystallographic data for pyrazole carbaldehydes with flexible substituents?

- Methodological Answer : For disordered isobutyl groups, use SHELXL’s PART instruction to model alternative conformers. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis (CrystalExplorer) help distinguish thermal motion from true disorder. Twinning, common in pyrazole derivatives, requires integration of SHELXD for structure solution and TWINLAW for matrix refinement .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?

- Methodological Answer :

Q. What computational methods predict the metabolic stability of this compound?

- Methodological Answer : Use in silico tools like SwissADME to estimate cytochrome P450 metabolism sites. Molecular docking (AutoDock Vina) into CYP3A4 or CYP2D6 active sites identifies potential oxidation hotspots (e.g., aldehyde or methyl groups). Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.